

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Nitrobenzo[D]isoxazole**

Cat. No.: **B3028926**

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The benzo[d]isoxazole core is recognized by medicinal chemists as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.^[1] Its unique electronic properties and rigid, planar structure make it a versatile scaffold in drug design. Derivatives of this heterocycle have demonstrated a vast spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.^{[2][3][4]}

This guide focuses on a specific, functionally rich derivative: **6-Nitrobenzo[d]isoxazole**. The introduction of a nitro group onto the benzisoxazole core does more than simply modify its electronic profile; it introduces a highly versatile chemical handle. For researchers in drug development, the nitro group serves as a critical starting point for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive overview of the core physicochemical properties, reactivity, and synthetic considerations for **6-Nitrobenzo[d]isoxazole**, tailored for its application in modern medicinal chemistry.

Molecular Structure and Physicochemical Properties

6-Nitrobenzo[d]isoxazole, also known by its IUPAC name 6-nitro-1,2-benzoxazole, is an aromatic heterocyclic compound.^[5] Its structure consists of a benzene ring fused to an isoxazole ring, with a nitro group substituted at the 6-position.

Caption: 2D structure of **6-Nitrobenzo[d]isoxazole**.

The key physicochemical properties of **6-Nitrobenzo[d]isoxazole** are summarized in the table below. It is important to note that many of these values are computationally predicted, as extensive experimental data for this specific isomer is not widely published.[\[5\]](#)

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₃	PubChem [5]
Molecular Weight	164.12 g/mol	PubChem [5]
CAS Number	39835-08-0	PubChem [5]
IUPAC Name	6-nitro-1,2-benzoxazole	PubChem [5]
Appearance	Likely a yellow or light brown solid (inferred from related nitroaromatics)	[6]
XLogP3	1.5	PubChem [5]
Hydrogen Bond Donors	0	PubChem [5]
Hydrogen Bond Acceptors	4	PubChem [5]
Solubility	Expected to have low aqueous solubility but be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.	[7]

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of **6-Nitrobenzo[d]isoxazole** is critical. The following section details the expected spectroscopic signatures based on established principles and data from analogous structures.[\[8\]](#)[\[9\]](#)

- **¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The aromatic region of the ¹H NMR spectrum is expected to be the most informative. The three protons on the benzene ring will appear as distinct signals, likely downfield due to the deshielding effects of the fused isoxazole ring and the electron-withdrawing nitro group. The proton at position 7, being ortho

to the nitro group, would likely be the most deshielded. A singlet would be expected for the proton at position 3 on the isoxazole ring.

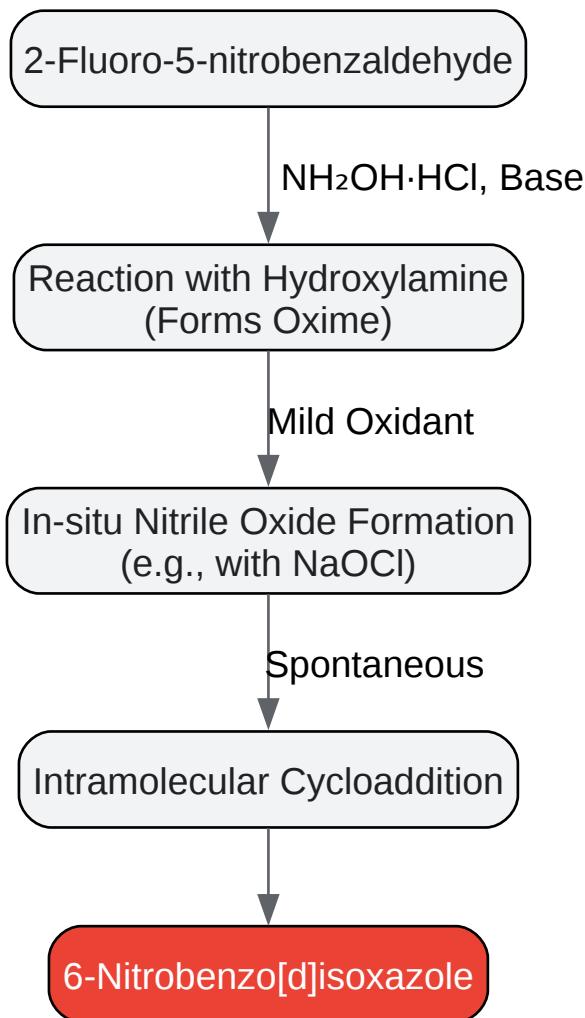
- ^{13}C NMR Spectroscopy: The spectrum will show seven distinct signals for the aromatic carbons. The carbon atom attached to the nitro group (C6) is expected to be significantly deshielded.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands are predicted as follows:
 - $\sim 1530\text{-}1550\text{ cm}^{-1}$ and $\sim 1340\text{-}1360\text{ cm}^{-1}$: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO_2).
 - $\sim 1600\text{-}1620\text{ cm}^{-1}$: C=N stretching vibration within the isoxazole ring.[10]
 - $\sim 1400\text{-}1420\text{ cm}^{-1}$: N-O stretching of the isoxazole ring.[11]
 - $\sim 3000\text{-}3100\text{ cm}^{-1}$: Aromatic C-H stretching.
- Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M^+) would be observed at $\text{m/z} = 164$. Fragmentation may involve the loss of NO_2 (46 Da) or other characteristic cleavages of the heterocyclic ring.

Synthesis and Chemical Reactivity: A Medicinal Chemist's Perspective

The chemical behavior of **6-Nitrobenzo[d]isoxazole** is dominated by the interplay between the electron-deficient nitroaromatic system and the isoxazole ring.

Proposed Synthetic Pathway

While numerous methods exist for isoxazole synthesis, a highly plausible route to **6-Nitrobenzo[d]isoxazole** involves an intramolecular nitrile oxide cycloaddition.[12][13] This common and robust strategy offers good control over the final structure.



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Caption: Proposed synthesis workflow for **6-Nitrobenzo[d]isoxazole**.

Hypothetical Experimental Protocol:

- Oxime Formation: To a solution of 2-fluoro-5-nitrobenzaldehyde in ethanol, add an equimolar amount of hydroxylamine hydrochloride and a mild base like sodium acetate. Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting aldehyde. The rationale here is to convert the aldehyde into the corresponding oxime, the direct precursor to the nitrile oxide.
- Cyclization: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (bleach). The hypochlorite acts as a mild oxidant to convert the oxime into a highly reactive nitrile oxide intermediate. This intermediate then undergoes a

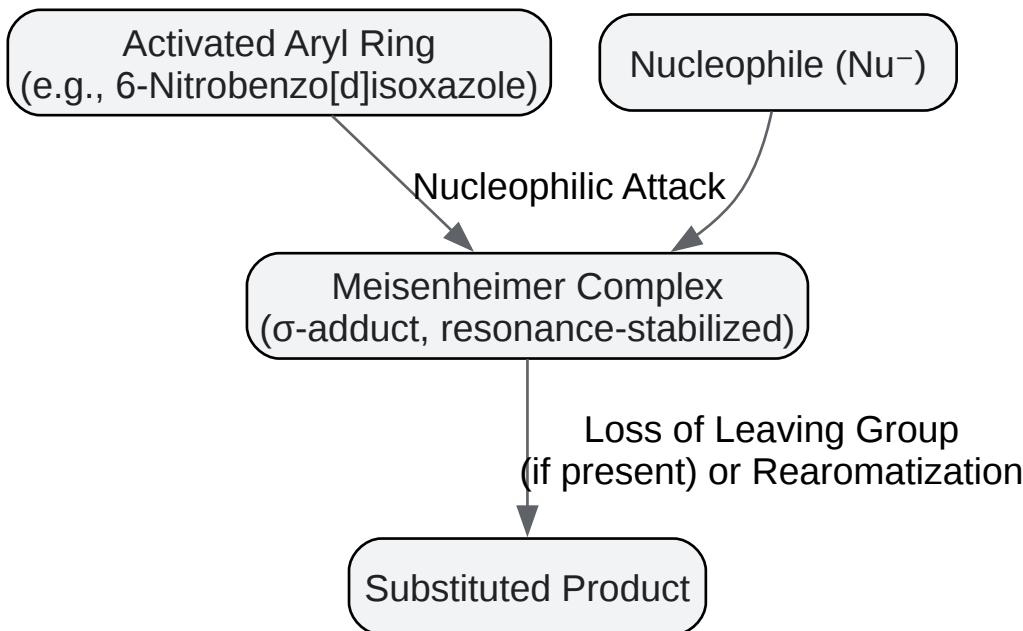
spontaneous intramolecular [3+2] cycloaddition reaction, displacing the fluoride to form the stable benzo[d]isoxazole ring system.

- **Workup and Purification:** After the reaction is complete, the product can be extracted into an organic solvent like ethyl acetate, washed, dried, and purified using column chromatography on silica gel to yield pure **6-Nitrobenzo[d]isoxazole**.

Core Reactivity

The reactivity of **6-Nitrobenzo[d]isoxazole** is twofold, providing a rich platform for further chemical exploration.

- **Nucleophilic Aromatic Substitution (SNAr):** The potent electron-withdrawing nature of the nitro group and the fused isoxazole ring activates the benzene nucleus towards attack by nucleophiles. This is particularly relevant for positions ortho and para to the nitro group. This SNAr reactivity allows for the displacement of suitable leaving groups (if present) or direct addition-elimination reactions, enabling the introduction of amines, alkoxides, and other key functional groups.[14][15]



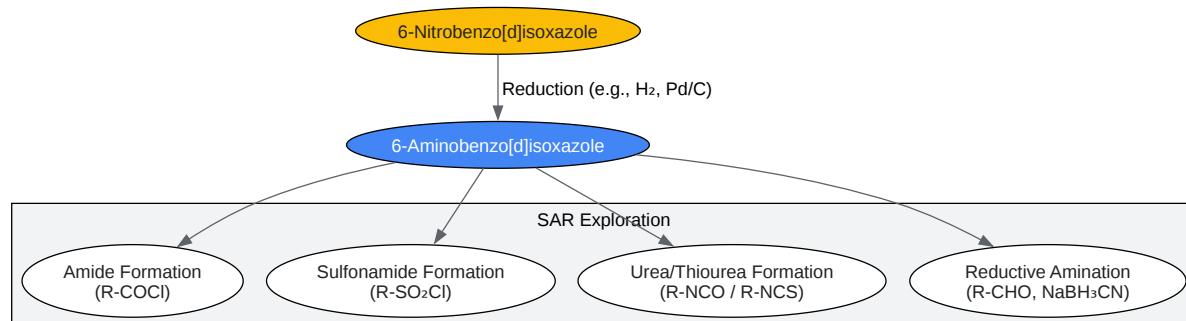
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Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

- Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative (6-aminobenzo[d]isoxazole) using standard conditions such as catalytic hydrogenation (H_2 , Pd/C) or metal-acid combinations (e.g., $SnCl_2$, HCl). This transformation is arguably the most critical reaction for drug discovery, as it unmasks a nucleophilic amino group.

Gateway to Drug Discovery: The Nitro Group as a Synthetic Handle

The true value of **6-Nitrobenzo[d]isoxazole** in a drug discovery program lies in the synthetic versatility afforded by the nitro functionality. The conversion to an amine opens the door to a vast array of subsequent chemical modifications.



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Caption: The nitro-to-amine reduction as a key step for SAR studies.

This strategic reduction allows chemists to:

- Form Amides and Sulfonamides: Acylation or sulfonylation of the resulting amine with a diverse library of acid chlorides or sulfonyl chlorides is a cornerstone of SAR exploration.

- Generate Ureas and Thioureas: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, which are common pharmacophores.
- Perform Reductive Amination: The amine can be further elaborated through reductive amination with various aldehydes and ketones to introduce substituted alkyl chains.

This systematic approach enables the fine-tuning of a compound's properties, including its potency, selectivity, solubility, and metabolic stability, which is essential for transforming a preliminary hit into a viable drug candidate.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for **6-Nitrobenzo[d]isoxazole** is not readily available, precautions should be based on the known hazards of related nitroaromatic and heterocyclic compounds.[\[16\]](#)

- Toxicity: Nitroaromatic compounds are often toxic. Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin.[\[16\]](#)
- Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or nitrile), and safety glasses or goggles.[\[16\]](#)
- Handling: Avoid creating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Researchers should always consult institutional safety protocols and perform a thorough risk assessment before handling this or any related chemical.

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- To cite this document: BenchChem. [Introduction: The Significance of the Benzo[d]isoxazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028926#6-nitrobenzo-d-isoxazole-physical-and-chemical-properties>

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